molecular formula C16H16N6O2S B12485074 N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B12485074
M. Wt: 356.4 g/mol
InChI Key: YBTYXDIVLZDLBT-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a complex organic compound that features a nitrobenzyl group, a phenyl-tetrazole moiety, and an ethanamine backbone

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C16H16N6O2S/c23-22(24)15-8-4-5-13(11-15)12-17-9-10-25-16-18-19-20-21(16)14-6-2-1-3-7-14/h1-8,11,17H,9-10,12H2

InChI Key

YBTYXDIVLZDLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a suitable nucleophile.

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the tetrazole ring can interact with biological molecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
  • N-(3-bromobenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine

Uniqueness

N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrobenzyl group and the tetrazole ring makes it a versatile compound for various applications.

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